5,6-dimethyl-3-[3-(morpholin-4-yl)propyl]-7-(pyridin-3-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-DIMETHYL-3-(3-MORPHOLINOPROPYL)-7-(3-PYRIDYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE is a complex organic compound with a unique structure that includes pyrrolo[2,3-d]pyrimidine, pyridine, and morpholine moieties
Preparation Methods
The synthesis of 5,6-DIMETHYL-3-(3-MORPHOLINOPROPYL)-7-(3-PYRIDYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE involves multiple steps, typically starting with the preparation of the pyrrolo[2,3-d]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the morpholinopropyl and pyridyl groups is usually accomplished through nucleophilic substitution reactions under controlled conditions. Industrial production methods may involve optimization of these synthetic routes to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5,6-DIMETHYL-3-(3-MORPHOLINOPROPYL)-7-(3-PYRIDYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives, such as:
- 5,6-DIMETHYL-3-(3-MORPHOLINOPROPYL)BENZO[D]THIAZOL-2-AMINE
- 3-AMINO-5,6-DIMETHYL-2-THIOXO-2,3-DIHYDROTHIENO[2,3-D]PYRIMIDIN-4(1H)-ONE These compounds share structural similarities but differ in their specific functional groups and properties. The uniqueness of 5,6-DIMETHYL-3-(3-MORPHOLINOPROPYL)-7-(3-PYRIDYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE lies in its combination of morpholine, pyridine, and pyrrolo[2,3-d]pyrimidine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H26N6O |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
5,6-dimethyl-3-(3-morpholin-4-ylpropyl)-7-pyridin-3-ylpyrrolo[2,3-d]pyrimidin-4-imine |
InChI |
InChI=1S/C20H26N6O/c1-15-16(2)26(17-5-3-6-22-13-17)20-18(15)19(21)25(14-23-20)8-4-7-24-9-11-27-12-10-24/h3,5-6,13-14,21H,4,7-12H2,1-2H3 |
InChI Key |
UOSUMGCJSVAQPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C(=N)N(C=N2)CCCN3CCOCC3)C4=CN=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.